Selective Inhibition of 17β-HSD2 with >240-Fold Discrimination Over 17β-HSD1
N'-(prop-2-enoyl)benzohydrazide inhibits human placental 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) with an IC₅₀ of 496 nM, while exhibiting negligible inhibition of the closely related isoform 17β-HSD1 (IC₅₀ > 120,000 nM), yielding a selectivity ratio of >242-fold [1]. This degree of isoform discrimination is not reported for unsubstituted benzohydrazide or N'-acetylbenzohydrazide under comparable assay conditions.
| Evidence Dimension | IC₅₀ (nM) for 17β-HSD2 inhibition |
|---|---|
| Target Compound Data | 496 nM |
| Comparator Or Baseline | Target compound vs. 17β-HSD1: >120,000 nM; benzohydrazide: no reported inhibition data for 17β-HSD2 in public databases |
| Quantified Difference | >242-fold selectivity for 17β-HSD2 over 17β-HSD1 |
| Conditions | Human placental 17β-HSD2 assay; substrate: [2,4,6,7-³H]-estradiol; incubation: 20 min; detection: radio flow detector-based HPLC |
Why This Matters
This isoform selectivity profile enables target-specific modulation of estradiol/estrone balance without confounding effects on 17β-HSD1-mediated pathways, a critical consideration for endocrine-focused research programs.
- [1] BindingDB. BDBM50358107 (CHEMBL1915945) IC₅₀ Data for 17β-Hydroxysteroid Dehydrogenase Type 2 and Type 1. Accessed 2026. View Source
